2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Overview
Description
2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound possesses a unique chemical structure and exhibits various biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to enhance cognitive function and improve motor coordination in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one in lab experiments is its wide range of biological activities. This compound can be used to study various signaling pathways and biological processes in the body. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound can be toxic to cells and may cause adverse effects in animal models.
Future Directions
There are several future directions for research on 2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential as an anticancer agent in combination with other chemotherapeutic drugs. Additionally, more research is needed to understand the exact mechanism of action of this compound and its potential side effects in humans.
Scientific Research Applications
2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-amino-8,8-dimethyl-3-nitro-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-12(2)3-7-6(8(18)4-12)5-14-11-9(17(19)20)10(13)15-16(7)11/h5H,3-4H2,1-2H3,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCGZZCVODLBBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=C(C(=NN23)N)[N+](=O)[O-])C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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